molecular formula C18H18BrNOS B1293291 4-Bromo-4'-thiomorpholinomethylbenzophenone CAS No. 898782-61-1

4-Bromo-4'-thiomorpholinomethylbenzophenone

Cat. No. B1293291
M. Wt: 376.3 g/mol
InChI Key: LJGOEBPFRCVSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which results in the formation of N-substituted amino derivatives . Another example is the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through the reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under specific conditions, with a subsequent cyclization reaction . These methods could potentially be adapted for the synthesis of "4-Bromo-4'-thiomorpholinomethylbenzophenone."

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray diffraction techniques. For instance, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows a coplanar arrangement between the bromophenol ring and the imidazo[4,5-b]pyridine moiety . Similarly, the molecular geometry of brominated compounds can be optimized using density functional theory (DFT), as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These analyses are crucial for understanding the electronic structure and reactivity of such compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution with rearrangement . The reactivity of these compounds can be further understood through computational methods such as DFT, which can predict the behavior of molecules during chemical reactions . For example, the interactions between the title molecule of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are characterized by spectroscopic methods (FT-IR, UV-Vis, NMR) and single crystal X-ray diffraction . The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of these compounds . Additionally, properties like molecular electrostatic potential (MEP), Fukui function (FF), and nonlinear optical properties (NLO) can be analyzed through computational studies .

properties

IUPAC Name

(4-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGOEBPFRCVSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642912
Record name (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-61-1
Record name Methanone, (4-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.